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Compound of Interest

Compound Name: (1R,2S)-vVU0155041

Cat. No.: B3027282

(1R,2S)-VU0155041, a significant tool compound in neuroscience research, is a potent and
selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4
(mGIuR4).[1][2][3][4] This guide provides a comprehensive overview of its synthesis, chemical
properties, and the experimental methodologies used for its characterization, tailored for
researchers, scientists, and professionals in drug development.

Introduction

Metabotropic glutamate receptor 4 (mGIuR4), a Class C G-protein coupled receptor (GPCR), is
a promising therapeutic target for a variety of central nervous system (CNS) disorders, most
notably Parkinson's disease.[2] Allosteric modulation of mGluR4 offers several advantages
over orthosteric agonism, including enhanced receptor subtype selectivity and a more nuanced
potentiation of the endogenous glutamate signal.[2] VU0155041 has demonstrated efficacy in
rodent models of Parkinson's disease, highlighting its potential as a pharmacological tool and a
lead compound for drug discovery.[2][3]

Synthesis of (1R,2S)-VU0155041

The synthesis of (1R,2S)-VU0155041 is achieved through a concise and efficient route, which
has been adapted for parallel synthesis to explore the structure-activity relationship (SAR) of
this chemical series.[2][3][4]

Synthetic Pathway
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The synthesis commences with the commercially available cis-1,2-cyclohexanedicarboxylic
anhydride. The key step involves the ring-opening of the anhydride with an appropriate amine
to form a carboxylic acid amide.[2]

Synthetic Pathway of (1R,2S)-VU0155041
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Caption: Synthetic route to (1R,2S)-VU0155041.

Experimental Protocol: Synthesis of VU0155041
Analogs[2]
The following protocol is a generalized procedure for the library synthesis of VU0155041

analogs, as described in the literature.

e Amine Addition: To a solution of cis-1,2-cyclohexanedicarboxylic anhydride in an appropriate
solvent (e.g., THF), the desired amine (RR'NH) is added.

o Reaction: The reaction mixture is heated to 55 °C and stirred until the reaction is complete
(typically monitored by TLC or LC-MS).
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o Work-up and Purification: The solvent is removed under reduced pressure, and the resulting
crude product is purified by an appropriate method, such as column chromatography, to yield
the desired carboxylic acid amide.

Chemical Properties and Pharmacological Activity

(1R,2S)-VU0155041 is the cis regioisomer of VU0155041 and has been extensively
characterized for its activity at mGIuR4.[5]

Quantitative Data

Parameter Value Species Reference
EC50 798 nM Human mGIluR4 [1]
693 nM Rat mGluR4 [1]
artial agonist
235 UM ;F::tivity) : ]
Purity >99% (HPLC) N/A
Molecular Weight 316.18 g/mol N/A
Molecular Formula C14H15CI2NO3 N/A

Mechanism of Action

VU0155041 acts as a positive allosteric modulator of mGluR4, meaning it binds to a site on the
receptor distinct from the glutamate binding site.[5] This binding potentiates the receptor's
response to glutamate.[5] It has been shown to induce a concentration-dependent leftward shift
in the glutamate concentration-response curve.[6] Interestingly, VU0155041 also exhibits partial
agonist activity at mGIluR4, meaning it can activate the receptor to a certain degree even in the
absence of glutamate.[5]

Signaling Pathway

The activation of mGIluR4, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase,
resulting in a decrease in intracellular cyclic AMP (cCAMP) levels. The potentiation of this
pathway by VU0155041 is a key aspect of its mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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